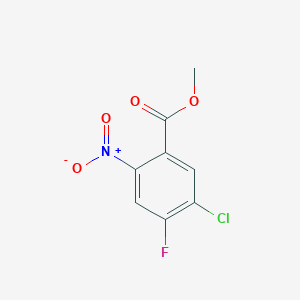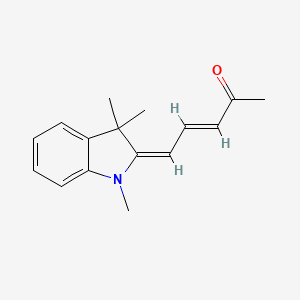
(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride is a synthetic organic compound that belongs to the class of hydrazonoyl chlorides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of 2-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to form the hydrazone, which is subsequently chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation reactions: The hydrazone moiety can react with carbonyl compounds to form hydrazones or azines.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or acetonitrile.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted anilines or phenylhydrazones.
Condensation reactions: Hydrazones or azines.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Hydrazonoyl chlorides have been studied for their antimicrobial, anticancer, and anti-inflammatory activities. Research into the specific biological activities of this compound could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-2-(2-chloroanilino)-N-phenyl-2-oxoethanehydrazonoyl chloride
- (1Z)-2-(2-bromoanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
- (1Z)-2-(2-chloroanilino)-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride
Uniqueness
(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can lead to distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H9Cl4N3O |
|---|---|
Molekulargewicht |
377.0 g/mol |
IUPAC-Name |
(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22)/b21-13- |
InChI-Schlüssel |
VHNCDIYEINKKNG-BKUYFWCQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


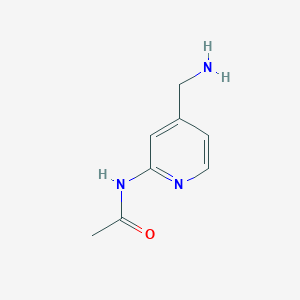
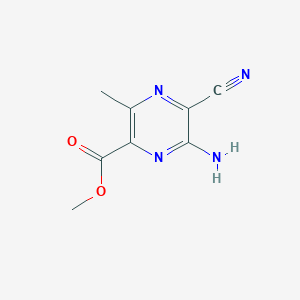
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
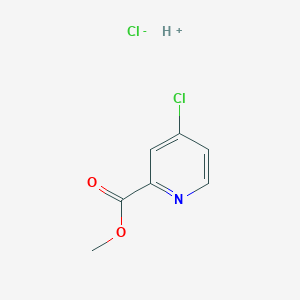
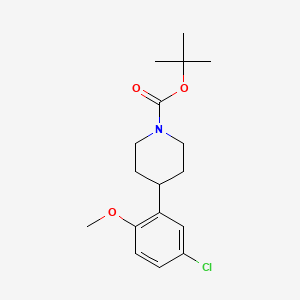
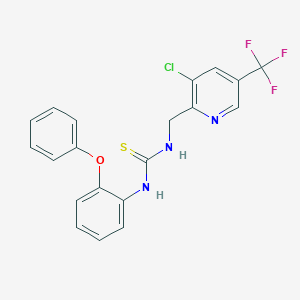
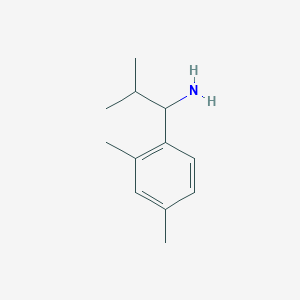
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
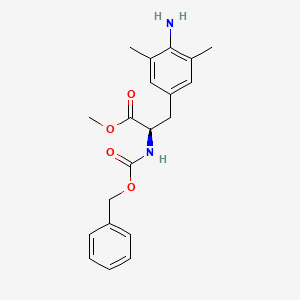

![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
